N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide
Overview
Description
N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide is a chemical compound with the molecular formula C11H12ClN3O and a molecular weight of 237.69 g/mol . It is a halogenated heterocycle, specifically a pyridine derivative, characterized by the presence of a chloro and a cyano group on the pyridine ring, and a pivalamide group attached to the nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide typically involves the reaction of 2-chloro-6-cyanopyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The pivalamide group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like LiAlH4 or hydrogenation catalysts.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of N-(2-substituted-6-cyanopyridin-3-yl)pivalamide derivatives.
Reduction: Formation of N-(2-chloro-6-aminopyridin-3-yl)pivalamide.
Oxidation: Formation of oxidized pivalamide derivatives.
Scientific Research Applications
N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The chloro and cyano groups may play a role in binding to active sites, while the pivalamide group could influence the compound’s stability and solubility .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-6-formylpyridin-3-yl)pivalamide
- N-(2-Chloro-3-formylpyridin-4-yl)pivalamide
- N-(2-Chloro-6-cyanopyridin-3-yl)acetamide
Uniqueness
N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the pivalamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(2-chloro-6-cyanopyridin-3-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-11(2,3)10(16)15-8-5-4-7(6-13)14-9(8)12/h4-5H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCBNZGJDPGSLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673913 | |
Record name | N-(2-Chloro-6-cyanopyridin-3-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142191-90-9 | |
Record name | N-(2-Chloro-6-cyanopyridin-3-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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